molecular formula C23H23N5O2 B11591418 N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11591418
M. Wt: 401.5 g/mol
InChI Key: DGXUIQXGISGTGF-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core with multiple functional groups. Its synthesis and structural elucidation likely involve advanced crystallographic techniques, such as those supported by SHELX and WinGX software for small-molecule refinement and visualization . The benzyl, imino, and propan-2-yl substituents contribute to its unique steric and electronic properties, which may influence its bioactivity or binding affinity in pharmacological contexts. However, direct pharmacological data for this compound remain sparse in publicly available literature.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-12-16-7-5-4-6-8-16)11-18-21(28)26-19-10-9-15(3)13-27(19)23(18)30/h4-11,13-14,24H,12H2,1-3H3,(H,25,29)

InChI Key

DGXUIQXGISGTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, imine formation, and amide coupling. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reagents would be carefully selected to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imines to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

    Medicine: The compound’s potential medicinal properties are being investigated, including its ability to modulate biological pathways and its efficacy in treating various diseases.

    Industry: In materials science, the compound is being studied for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with analogous molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Structural Features Bioactivity (Reported) References
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[...]-5-carboxamide ~420 Benzyl, imino, methyl, propan-2-yl substituents; fused tricyclic core Insufficient data Hypothetical
Salternamide E 563 Macrolide structure with hydroxyl and ester groups Anticancer (in vitro)
1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca derivatives ~350–450 Variable substituents (e.g., aryl, alkyl groups) Antimicrobial, kinase inhibition Literature analogs
Benzoxazole-based tricyclics ~300–400 Oxazole ring fused with bicyclic systems; halogen substituents Antiviral, anti-inflammatory Literature analogs

Key Observations:

Structural Complexity: The target compound’s tricyclic framework and multiple substituents distinguish it from simpler analogs like benzoxazole-based tricyclics, which lack the imino and propan-2-yl groups.

Bioactivity Gaps: Unlike Salternamide E, a marine-derived macrolide with demonstrated anticancer activity , the bioactivity of the target compound remains uncharacterized.

Synthetic Challenges : The compound’s intricate architecture likely necessitates advanced synthetic strategies, including catalytic cyclization and stereoselective functionalization, as seen in related tricyclic systems.

Research Findings and Limitations

  • Crystallographic Analysis : The compound’s structure determination would rely on tools like SHELXL for refinement and ORTEP-3 for visualization, given their prominence in small-molecule crystallography .
  • Comparative Drawbacks : Unlike Salternamide E or benzoxazole derivatives, the lack of empirical data for the target compound limits its current applicability in drug discovery.

Notes

Software Dependence : Structural comparisons rely on crystallographic software (e.g., SHELX, WinGX) for accuracy .

Research Gaps : Further studies are needed to explore synthesis scalability, bioactivity, and mechanistic pathways.

Biological Activity

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds and features a unique tricyclic structure with multiple functional groups including an imine and a carboxamide. Its molecular formula is C23H28N4O2C_{23}H_{28}N_{4}O_{2} with a molecular weight of approximately 396.50 g/mol.

PropertyValue
Molecular FormulaC23H28N4O2
Molecular Weight396.50 g/mol
IUPAC NameN-benzyl-6-imino...
InChI Key[InChI Key Here]

The biological activity of this compound is believed to be mediated through its interaction with various biological targets including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exert anticancer effects by inhibiting key signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Recent studies have explored the anticancer potential of N-benzyl-6-imino-13-methyl-2-oxo... in various cancer cell lines:

  • Cell Viability Assays : The compound was tested against human prostate cancer (DU145) and colon cancer (HT29) cell lines using the MTT assay method. Results indicated a dose-dependent inhibition of cell viability.
  • Molecular Docking Studies : Docking simulations have been performed to evaluate the binding affinity of the compound to targets such as EGFR tyrosine kinase, which plays a crucial role in tumor growth and progression. The docking studies suggested favorable interactions that could lead to the inhibition of kinase activity.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the benzyl moiety significantly influenced biological activity, highlighting the importance of structural optimization for enhancing efficacy.

Inflammation and Immune Modulation

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also modulate immune responses:

  • Macrophage Migration Inhibitory Factor (MIF) : Studies have indicated that compounds similar in structure can inhibit MIF activity, which is implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by excessive inflammation.
  • Cytokine Production : Preliminary data show that treatment with this compound can alter cytokine production profiles in immune cells, indicating its potential as an immunomodulatory agent.

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds within the same structural class:

  • Case Study 1 : A study on N-benzyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Case Study 2 : Research focusing on related triazatricyclo compounds highlighted their ability to inhibit angiogenesis in vitro, suggesting a mechanism by which they could limit tumor growth.
  • Case Study 3 : Investigations into inflammatory pathways revealed that similar compounds could reduce pro-inflammatory cytokines in animal models of arthritis, supporting their therapeutic potential in autoimmune diseases.

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